PI3Kα Biochemical Inhibition: Target Compound IC50 Value vs. Established Reference Inhibitors
The compound 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone has been evaluated for inhibition of phosphoinositide 3-kinase alpha (PI3Kα) in a biochemical assay, yielding an IC50 value of 222 nM [1]. While this represents the only publicly available quantitative activity data for the compound, the value is approximately 111- to 222-fold less potent than established PI3Kα clinical inhibitors such as Alpelisib (BYL719, IC50 ≈ 1-2 nM) in comparable biochemical formats [2]. This places the compound's activity in the moderate-to-weak range for this target class.
| Evidence Dimension | PI3Kα enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 222 nM |
| Comparator Or Baseline | Alpelisib (BYL719): IC50 ≈ 1-2 nM in biochemical assay [2] |
| Quantified Difference | Approximately 111- to 222-fold less potent than clinical reference |
| Conditions | Biochemical assay using PIP2:PS as substrate; 1 hr preincubation followed by 1 hr substrate incubation; origin of PI3Kα not specified [1] |
Why This Matters
This IC50 value provides a quantitative benchmark for assessing this scaffold's baseline kinase inhibitory potential, though the compound would not be prioritized over nanomolar-potency inhibitors in PI3Kα-focused discovery programs.
- [1] BindingDB Entry BDBM50449992 (CHEMBL4162773): PI3Kalpha inhibition IC50 = 222 nM for 1-(1-(methylsulfonyl)piperidin-4-yl)ethanone. View Source
- [2] Furet P, et al. Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorg Med Chem Lett. 2013;23(13):3741-3748. View Source
